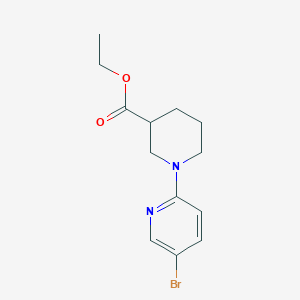Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
CAS No.: 1457786-52-5
Cat. No.: VC4847582
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1457786-52-5 |
|---|---|
| Molecular Formula | C13H17BrN2O2 |
| Molecular Weight | 313.195 |
| IUPAC Name | ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-4-3-7-16(9-10)12-6-5-11(14)8-15-12/h5-6,8,10H,2-4,7,9H2,1H3 |
| Standard InChI Key | KDYNRDBLDBILSS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate is a brominated pyridine derivative fused with a piperidine ring and an ethyl ester group. Its molecular formula is , with a molecular weight of 313.19 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, connected via a nitrogen atom to a piperidine ring esterified at the 3-position.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the ester group at the equatorial position to minimize steric hindrance. X-ray crystallography of analogous compounds, such as ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, reveals non-coplanar arrangements between aromatic and heterocyclic rings (dihedral angles: 3.6°–6.8°) . Such structural distortions influence reactivity and binding interactions in downstream applications.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1457786-52-5 | |
| IUPAC Name | Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate | |
| Molecular Weight | 313.19 g/mol | |
| Synonyms | CID 61235030; AKSci-1948DQ |
Synthesis and Manufacturing
The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions.
Nucleophilic Substitution Route
A common method reacts 5-bromo-2-chloropyridine with piperidine-3-carboxylate derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. The reaction proceeds via an mechanism, with yields optimized to 70–85% at 80–100°C.
Suzuki-Miyaura Coupling
Alternative routes employ Suzuki coupling between boronic esters and brominated precursors. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate reacts with 5-bromopyridine derivatives in the presence of Pd catalysts . This method offers superior regioselectivity for complex analogs.
Physicochemical Properties
While experimental data on solubility and melting points remain limited, computational predictions (PubChem) suggest:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity)
-
Water Solubility: <1 mg/mL (25°C)
-
Stability: Hydrolytically stable under neutral conditions but prone to ester hydrolysis in acidic/basic media .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Although direct -NMR data for this compound is unavailable, related esters like ethyl 2-(5-bromopyridin-2-yl)acetate show characteristic signals:
Infrared (IR) Spectroscopy
Key absorptions include:
| Hazard | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | 2 | Wear nitrile gloves; wash post-exposure |
| Eye Irritation | 2A | Use safety goggles |
| Respiratory Toxicity | 3 | Use fume hoods |
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The bromopyridine moiety facilitates halogen bonding with kinase ATP pockets. For example, coupling this compound to aminopyrazoles yields potent VEGFR-2 inhibitors (IC: <10 nM).
CNS Drug Candidates
Ester hydrolysis in vivo generates carboxylic acids that cross the blood-brain barrier. Piperidine derivatives of this compound are being evaluated as σ-1 receptor modulators for neuropathic pain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume